molecular formula C15H17BrN2O2 B6982126 3-[(3-Bromo-4-methoxyphenyl)methylamino]-1-ethylpyridin-2-one

3-[(3-Bromo-4-methoxyphenyl)methylamino]-1-ethylpyridin-2-one

Cat. No.: B6982126
M. Wt: 337.21 g/mol
InChI Key: TUQSPEHNQIMMIX-UHFFFAOYSA-N
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Description

3-[(3-Bromo-4-methoxyphenyl)methylamino]-1-ethylpyridin-2-one is an organic compound characterized by a pyridinone core substituted with a bromo-methoxyphenyl group and an ethyl group

Properties

IUPAC Name

3-[(3-bromo-4-methoxyphenyl)methylamino]-1-ethylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN2O2/c1-3-18-8-4-5-13(15(18)19)17-10-11-6-7-14(20-2)12(16)9-11/h4-9,17H,3,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUQSPEHNQIMMIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC=C(C1=O)NCC2=CC(=C(C=C2)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Bromo-4-methoxyphenyl)methylamino]-1-ethylpyridin-2-one typically involves multi-step organic reactions. One common route includes:

    Starting Material Preparation: The synthesis begins with the preparation of 3-bromo-4-methoxybenzaldehyde.

    Formation of Intermediate: The aldehyde undergoes a condensation reaction with ethylamine to form the corresponding imine.

    Cyclization: The imine is then cyclized with 2-pyridone under acidic conditions to form the desired pyridinone structure.

    Final Product Formation: The final step involves the reduction of the imine to form the this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Bromo-4-methoxyphenyl)methylamino]-1-ethylpyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The bromo group can be reduced to a hydrogen atom, forming a methoxyphenyl derivative.

    Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 3-[(3-Bromo-4-formylphenyl)methylamino]-1-ethylpyridin-2-one, while substitution of the bromo group can yield 3-[(3-Amino-4-methoxyphenyl)methylamino]-1-ethylpyridin-2-one.

Scientific Research Applications

Chemistry

In chemistry, 3-[(3-Bromo-4-methoxyphenyl)methylamino]-1-ethylpyridin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its derivatives may serve as probes or inhibitors in biochemical assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[(3-Bromo-4-methoxyphenyl)methylamino]-1-ethylpyridin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, altering their activity and leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(3-Bromo-4-methoxyphenyl)methylamino]-1-methylpyridin-2-one
  • 3-[(3-Bromo-4-methoxyphenyl)methylamino]-1-propylpyridin-2-one
  • 3-[(3-Bromo-4-methoxyphenyl)methylamino]-1-butylpyridin-2-one

Uniqueness

Compared to similar compounds, 3-[(3-Bromo-4-methoxyphenyl)methylamino]-1-ethylpyridin-2-one is unique due to its specific substitution pattern on the pyridinone ring. This unique structure may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

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